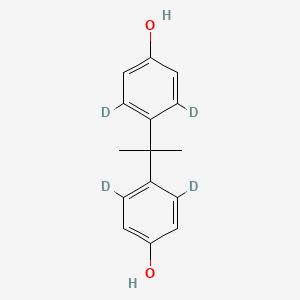

Bisphenol A-d4

Description

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

3,5-dideuterio-4-[2-(2,6-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D |

InChI Key |

IISBACLAFKSPIT-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(C)(C)C2=C(C=C(C=C2[2H])O)[2H])[2H])O |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bisphenol A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Bisphenol A-d4 (BPA-d4), a crucial internal standard for the accurate quantification of Bisphenol A (BPA) in various matrices. This document details the synthetic pathways, experimental protocols, and characterization of BPA-d4, presenting quantitative data in a clear, tabular format and illustrating key processes with diagrams.

Introduction

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. Due to its potential endocrine-disrupting properties, the accurate monitoring of BPA levels in environmental and biological samples is of significant importance. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and the availability of high-purity, isotopically labeled internal standards like this compound is paramount for reliable results. This guide focuses on the synthesis of BPA-d4, specifically 2,2-bis(4-hydroxy-3,5-dideuteriophenyl)propane, where deuterium atoms are introduced at the ortho positions to the hydroxyl groups on the phenol rings.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through two primary strategies:

-

Direct Deuteration of Bisphenol A: This method involves the acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic rings of unlabeled Bisphenol A. The electron-donating hydroxyl groups activate the ortho and para positions, making them susceptible to electrophilic substitution by deuterium ions from a deuterium source like deuterium oxide (D₂O).

-

Condensation of Deuterated Precursors: This approach involves the synthesis of BPA-d4 from deuterated starting materials, such as phenol-d5 or phenol-d6, which are condensed with acetone. This method can offer higher isotopic purity but may be more costly due to the price of the deuterated precursors.

This guide will focus on the direct deuteration method, which is a common and cost-effective approach.

Experimental Protocol: Acid-Catalyzed Deuteration of Bisphenol A

This section details a representative experimental protocol for the synthesis of this compound via acid-catalyzed hydrogen-deuterium exchange.

3.1. Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier |

| Bisphenol A (BPA) | ≥99% | Sigma-Aldrich |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories, Inc. |

| Sulfuric Acid-d2 (D₂SO₄) | 98 wt. % in D₂O, 99.5 atom % D | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

3.2. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of Bisphenol A in 50 mL of Deuterium Oxide (D₂O).

-

Catalyst Addition: Slowly add 1.0 mL of Sulfuric Acid-d2 (D₂SO₄) to the stirring solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 48 hours to ensure sufficient H/D exchange.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the product with three 50 mL portions of dichloromethane (CH₂Cl₂).

-

Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Recrystallize the crude product from a minimal amount of hot toluene to obtain pure this compound as a white crystalline solid.

-

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C for 24 hours.

3.3. Characterization

The synthesized this compound should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and the positions of deuterium labeling. The disappearance or significant reduction of proton signals at the ortho positions in the ¹H NMR spectrum is indicative of successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound and to quantify the isotopic purity by analyzing the distribution of isotopologues.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material (BPA) | 10.0 g |

| Yield of crude BPA-d4 | 9.5 g |

| Yield of purified BPA-d4 | 8.2 g (80% yield) |

| Isotopic Purity (from MS) | >98 atom % D |

| Chemical Purity (from HPLC) | >99% |

Table 2: Representative ¹H NMR Data (400 MHz, Acetone-d₆) for Bisphenol A and this compound

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Bisphenol A | 7.08 | d, J = 8.6 Hz | 4H | Ar-H (ortho to OH) |

| 6.71 | d, J = 8.6 Hz | 4H | Ar-H (meta to OH) | |

| 1.58 | s | 6H | -C(CH₃)₂ | |

| This compound | 7.08 | br s | <0.08H | Residual Ar-H (ortho to OH) |

| 6.71 | s | 4H | Ar-H (meta to OH) | |

| 1.58 | s | 6H | -C(CH₃)₂ |

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Analytical workflow for BPA-d4 characterization.

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound. The detailed experimental protocol, coupled with the expected quantitative data and characterization workflow, provides researchers, scientists, and drug development professionals with the necessary information to produce high-purity BPA-d4 for use as an internal standard in sensitive analytical methods. The use of such well-characterized isotopic standards is essential for the generation of accurate and reliable data in the study of Bisphenol A.

An In-depth Technical Guide to the Physical and Chemical Properties of Bisphenol A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bisphenol A-d4 (BPA-d4), an isotopically labeled form of the widely studied compound Bisphenol A. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating essential data, outlining experimental protocols for its characterization, and visualizing its known biological interactions.

Core Physical and Chemical Properties

This compound, a deuterated isotopologue of Bisphenol A, is primarily utilized as an internal standard in analytical methodologies for the precise quantification of Bisphenol A in various matrices. Its physical and chemical characteristics are closely aligned with its non-deuterated counterpart, with minor variations attributable to the isotopic labeling.

General Properties

This compound is a colorless, crystalline solid that exhibits good thermal stability and electrical insulation properties.[1] It is almost insoluble in water but demonstrates solubility in a range of organic solvents, including ethers, ketones, and esters.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound and, for comparative purposes, its non-deuterated analog, Bisphenol A.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₂D₄O₂ | [1] |

| Molar Mass | 232.31 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 155 - 158 °C | [3] |

| Boiling Point | 220 °C at 5 hPa (4 mmHg) | [3] |

| Water Solubility | 0.12 g/L | [3] |

| log P (octanol/water) | 3.32 | [3] |

Table 2: Comparative Physical Properties of Bisphenol A

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₆O₂ | [4] |

| Molar Mass | 228.29 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 155 °C | [4] |

| Boiling Point | 250–252 °C at 13 torrs | [4] |

| Water Solubility | 0.3 g/L (at 25 °C) | [4] |

| Density | 1.217 g/cm³ | [4] |

Table 3: Solubility of Bisphenol A in Various Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [5][6] |

| Acetone | Soluble | [5][6] |

| Ether | Soluble | [6] |

| Benzene | Soluble | [6] |

| Toluene | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| Carbon Tetrachloride | Slightly Soluble | [5] |

| N,N-dimethylformamide | Soluble | [7] |

| Methanol | Soluble | [7] |

| 1,4-Dioxane | Soluble | [7] |

Experimental Protocols

The accurate characterization and quantification of this compound are critical for its use as an internal standard. The following sections detail generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and isotopic purity of this compound.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or Chloroform-d). The concentration should be optimized for the instrument being used, typically in the range of 5-20 mg/mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The spectrum is expected to show the absence or significant reduction of signals corresponding to the deuterated positions on the aromatic rings compared to the spectrum of non-deuterated Bisphenol A.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic signals for the carbon atoms in the molecule. The signals for deuterated carbons may be split into a multiplet due to deuterium coupling or may be significantly broadened.

-

Data Analysis: Compare the obtained spectra with reference spectra of both Bisphenol A and this compound to confirm the structure and assess the degree of deuteration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected vibrations include O-H stretching (around 3300-3600 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching (around 2850-3000 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, and for its quantification in complex matrices.

Methodology:

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable technique such as direct infusion or coupled with a separation method like Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for LC-MS, while Electron Ionization (EI) is typical for GC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M-H]⁻ or [M+H]⁺) and the overall fragmentation pattern. The molecular ion of this compound will be 4 mass units higher than that of Bisphenol A.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, use SIM (for GC-MS) or MRM (for LC-MS/MS) modes to monitor specific precursor and product ions of this compound and the non-deuterated analyte. This provides high sensitivity and selectivity.[8]

-

-

Data Analysis: Identify the molecular ion and characteristic fragment ions. For quantitative analysis, construct a calibration curve using the peak area ratios of the analyte to the deuterated internal standard. A common MRM transition for BPA is m/z 227 -> 133, while for BPA-d16 (a more heavily deuterated version) it is m/z 241 -> 223.[8] A similar approach would be used for BPA-d4.

Biological Signaling Pathways

Bisphenol A is a well-known endocrine-disrupting chemical that can interfere with various cellular signaling pathways. As an isotopic analog, this compound is expected to have the same biological activity. The following diagrams illustrate some of the key signaling pathways affected by Bisphenol A.

Endocrine Disruption and Receptor Interaction

Bisphenol A can mimic the action of endogenous estrogens by binding to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling.[9] It can also interact with other nuclear receptors.

Caption: BPA interaction with estrogen receptors leading to altered gene expression.

Activation of the NF-κB Signaling Pathway

Bisphenol A has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammatory responses, cell survival, and proliferation.[10][11]

Caption: BPA activates the IKK complex, leading to NF-κB translocation and gene expression.

EGFR/ERK/p53 Signaling Pathway Activation

Bisphenol A can induce cell cycle arrest through the activation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the ERK/p53 signaling pathway.[12][13][14]

Caption: BPA activates EGFR, leading to ERK-mediated p53 stabilization and cell cycle arrest.

References

- 1. BISPHENOL-A-3,3',5,5'-D4 [chembk.com]

- 2. immunomart.com [immunomart.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Bisphenol A - Wikipedia [en.wikipedia.org]

- 5. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. samyanginnochem.com [samyanginnochem.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bisphenol A induces cell cycle arrest in primary and prostate cancer cells through EGFR/ERK/p53 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Bisphenol A-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Bisphenol A-d4 (BPA-d4). Given the limited direct research on the deuterated form, this guide synthesizes data from studies on unlabeled Bisphenol A (BPA), providing a robust framework for handling and storing BPA-d4. The degradation pathways and stability profiles of BPA are considered to be highly representative of its deuterated analog due to the nature of the isotopic labeling.

Core Stability Profile of Bisphenol A

Bisphenol A is a colorless solid with low solubility in water but is soluble in many common organic solvents. Its stability is influenced by several factors, including temperature, pH, and exposure to light. Under recommended storage conditions, BPA is a stable compound.

Storage Recommendations

For long-term stability, both solid this compound and its solutions should be stored under controlled conditions to minimize degradation.

| Form | Recommended Storage Temperature | Additional Conditions |

| Solid | Room Temperature | Store in a well-sealed container, protected from light and moisture. |

| Solution | -20°C or -70°C | Store in a tightly sealed, light-protected container. The choice of solvent can impact stability. |

Note: The stability of this compound in solution is dependent on the solvent used. It is advisable to use solvents that are free of oxidizing agents.

Factors Influencing Stability

Several environmental factors can impact the stability of Bisphenol A and, by extension, this compound.

Temperature

Elevated temperatures can accelerate the degradation of BPA. Studies on the migration of BPA from polycarbonate containers have shown that higher temperatures increase the rate of leaching and potential degradation. For instance, storage at 70°C has been shown to increase the concentration of BPA in PET bottles over a four-week period[1]. It is crucial to avoid high temperatures during storage and handling to maintain the integrity of the compound[2].

pH

The pH of the solution can significantly affect the stability of BPA. Hydrolysis of polycarbonate to release BPA is accelerated under alkaline conditions[1]. Therefore, it is recommended to maintain a neutral or slightly acidic pH for solutions containing BPA-d4 to prevent degradation.

Light

Exposure to light, particularly UV radiation, can induce photodegradation of BPA. It is essential to store both solid BPA-d4 and its solutions in amber vials or other light-protecting containers to prevent photochemical reactions.

Degradation Pathways

The degradation of Bisphenol A can proceed through various pathways, primarily through oxidation and biodegradation. The primary degradation products include phenol, hydroquinone, and 4-isopropylphenol. These pathways are critical to understand for predicting potential impurities in aged samples.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a well-designed experimental protocol is essential. The following outlines a general methodology based on common practices for stability testing of chemical standards.

Objective

To determine the long-term stability of this compound in a specific solvent under defined storage conditions.

Materials

-

This compound (solid, high purity)

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes (Class A)

-

Amber glass vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a known amount of this compound solid.

-

Dissolve the solid in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution.

-

-

Preparation of Stability Samples:

-

Aliquot the stock solution into multiple amber glass vials.

-

Seal the vials tightly.

-

-

Storage:

-

Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C, -70°C).

-

Protect the samples from light.

-

-

Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the concentration of this compound using a validated HPLC method.

-

A freshly prepared standard solution should be analyzed concurrently for comparison.

-

-

Data Evaluation:

-

Calculate the percentage of the initial concentration remaining at each time point.

-

A compound is generally considered stable if the concentration remains within a certain percentage (e.g., ±10%) of the initial concentration.

-

Analytical Methods for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common and reliable techniques for monitoring the stability of this compound. These methods offer the necessary sensitivity and selectivity to accurately quantify the parent compound and identify any potential degradation products.[3]

HPLC-MS/MS

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection: Tandem mass spectrometry (MS/MS) in negative ion mode provides high selectivity and sensitivity for BPA-d4.

GC-MS

-

Derivatization: BPA-d4 is often derivatized (e.g., silylation) to increase its volatility and improve chromatographic performance.

-

Column: A non-polar or medium-polarity capillary column is typically employed.

-

Detection: Mass spectrometry in selected ion monitoring (SIM) mode allows for the sensitive and specific detection of the derivatized BPA-d4.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, the wealth of information on unlabeled Bisphenol A provides a strong foundation for its handling and storage. By controlling key factors such as temperature, pH, and light exposure, the stability of this compound can be effectively maintained. The recommended storage condition for solid BPA-d4 is at room temperature in a well-sealed, light-protected container. For solutions, storage at -20°C or below is recommended to ensure long-term stability. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to confidently assess and monitor the stability of this compound in their specific applications.

References

Commercial Availability and Application of Bisphenol A-d4 Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Bisphenol A-d4 (BPA-d4) analytical standards, their key characteristics, and detailed experimental protocols for their use in quantitative analysis. This deuterated internal standard is essential for accurate and precise measurement of Bisphenol A (BPA) in various matrices, a critical task given the compound's prevalence and potential as an endocrine disruptor.

Commercial Availability and Specifications

This compound and its isotopologues, primarily Bisphenol A-d16, are available from several reputable suppliers of analytical reference materials. These standards are crucial for the isotope dilution mass spectrometry method, which is the gold standard for quantitative analysis of organic micropollutants. The use of a deuterated internal standard like BPA-d16 corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate results.[1][2][3]

Below is a summary of commercially available Bisphenol A deuterated analytical standards from leading suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Isotopic Purity (atom % D) | Chemical Purity | Format |

| LGC Standards | Bisphenol A D16 | 96210-87-6 | 244.38 | Not specified on product page | Not specified on product page | Neat |

| Sigma-Aldrich | Bisphenol A-d16 | 96210-87-6 | 244.38 | 98 | ≥99% (CP) | Solid |

| Cambridge Isotope Laboratories, Inc. | Bisphenol A (D₁₆, 98%) | 96210-87-6 | 244.38 | 98 | 98% | Neat |

Note: "Neat" refers to the pure compound, while "Solid" indicates the physical state at room temperature. Isotopic and chemical purity levels are as reported by the suppliers and may vary by lot. Researchers should always refer to the Certificate of Analysis (CoA) for specific lot details.[4][5]

Synthesis of Deuterated Bisphenol A

The synthesis of unlabeled Bisphenol A typically involves the condensation of two equivalents of phenol with one equivalent of acetone, catalyzed by a strong acid such as hydrogen chloride.[6] The production of deuterated Bisphenol A follows a similar principle, utilizing deuterated precursors. For instance, the synthesis of Bisphenol A-d16 involves the reaction of deuterated phenol (phenol-d6) with deuterated acetone (acetone-d6) in the presence of an acid catalyst. The resulting product is then purified to meet the stringent requirements of an analytical standard.

The isotopic enrichment of the final product is a critical parameter and is typically determined using techniques such as high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] These methods allow for the precise determination of the degree and position of deuterium labeling.

Experimental Protocols for Quantitative Analysis using this compound

The following sections provide detailed methodologies for the analysis of Bisphenol A in environmental and biological samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a common technique for the pre-concentration and purification of Bisphenol A from aqueous samples.[3][9][10][11]

Materials:

-

SPE cartridges (e.g., C18)

-

Methanol (HPLC grade)

-

Deionized water

-

Hexane (HPLC grade)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Vacuum manifold

Protocol:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

-

Sample Loading: To a 100 mL water sample, add a known amount of Bisphenol A-d16 internal standard solution. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% aqueous methanol to remove interfering substances.

-

Drying: Dry the cartridge by drawing air through it under vacuum for 10-15 minutes.

-

Elution: Elute the retained Bisphenol A and Bisphenol A-d16 from the cartridge with two 3 mL aliquots of methanol.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 1 mL of hexane for GC-MS or mobile phase for LC-MS) for analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the polar hydroxyl groups of Bisphenol A must be derivatized to increase its volatility and improve chromatographic performance. Silylation is a common derivatization technique.[12][13][14][15][16]

Materials:

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Protocol:

-

To the reconstituted sample extract from the SPE procedure, add 70 µL of BSTFA with 1% TMCS and 10 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for nonpolar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 120°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 6 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Bisphenol A (derivatized): Monitor characteristic ions (e.g., m/z 357, 372).

-

Bisphenol A-d16 (derivatized): Monitor characteristic ions (e.g., m/z 368, 384).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of Bisphenol A without the need for derivatization.[1][2][11][17]

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Bisphenol A: Monitor transitions such as m/z 227 -> 133 and 227 -> 212.

-

Bisphenol A-d16: Monitor the transition m/z 241 -> 223.

-

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the analysis of Bisphenol A in a water sample using Bisphenol A-d16 as an internal standard, followed by GC-MS analysis.

Principle of Isotope Dilution Mass Spectrometry

This diagram illustrates the fundamental principle of isotope dilution mass spectrometry, where a known amount of a labeled internal standard is added to a sample containing an unknown amount of the native analyte. The ratio of the signals from the native and labeled compounds in the mass spectrometer allows for accurate quantification.

References

- 1. Determination of bisphenol A analogs in water sample by liquid chromatography-tandem mass spectrometry with solid phase extraction [syyfyx.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphenol A D16 | CAS 96210-87-6 | LGC Standards [lgcstandards.com]

- 5. Bisphenol A (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1839-0.1 [isotope.com]

- 6. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. theanalyticalscientist.com [theanalyticalscientist.com]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. researchgate.net [researchgate.net]

- 12. library.dphen1.com [library.dphen1.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. simiecoind.ro [simiecoind.ro]

- 16. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sciex.com [sciex.com]

A Technical Guide to the Application of Deuterated Bisphenol A (BPA-d4) in Research

Audience: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth guide to the preliminary studies and established methodologies utilizing deuterated Bisphenol A (specifically Bisphenol A-d4 and other functionally similar isotopes like d6 and ¹³C₁₂) as a tracer. The use of stable isotope-labeled analogs is critical for accurately distinguishing administered BPA from background environmental exposure, enabling precise pharmacokinetic and biomonitoring studies. This guide details the principles, experimental protocols, and quantitative outcomes of key research in this domain.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS) with BPA-d4

The core of using BPA-d4 as a tracer lies in the methodology of isotope dilution mass spectrometry (ID-MS). This technique is the gold standard for quantitative analysis in complex matrices.[1] An isotopically labeled version of the analyte, such as BPA-d4 or ¹³C-BPA, is added to a sample in a known quantity before any processing.[2][3] This "internal standard" is chemically identical to the native (unlabeled) BPA, meaning it behaves the same way during extraction, cleanup, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, one can accurately calculate the initial concentration of the native analyte, effectively correcting for any sample loss or matrix-induced signal suppression or enhancement during analysis.

Caption: Workflow for BPA quantification using an isotope dilution strategy.

Application in Human Pharmacokinetic Studies

Using deuterated BPA has been pivotal in clarifying human pharmacokinetics, as it allows the administered dose to be tracked separately from ubiquitous background BPA.[4][5] Studies involving oral and dermal administration have provided crucial data on the absorption, distribution, metabolism, and excretion (ADME) of BPA.

This protocol is based on a study that examined BPA pharmacokinetics following a single oral dose.[4][5]

-

Subjects and Dosing: Fourteen adult volunteers (six men, eight women) were administered a single oral dose of 100 μg/kg body weight of deuterated BPA (d6-BPA).[4][5]

-

Sample Collection: Blood and urine samples were collected from each participant over a three-day period following administration.[4][5]

-

Sample Analysis:

-

Serum and urine samples were analyzed for both total (unconjugated + conjugated) and unconjugated d6-BPA.

-

The primary analytical method was a sensitive liquid chromatography-mass spectrometry (LC-MS) technique, capable of detecting concentrations near 0.001–0.002 ng/mL.[5]

-

This allowed for the calculation of key pharmacokinetic parameters, including absorption rate, elimination half-life, and area under the curve (AUC).[4]

-

This protocol outlines a study investigating the effects of skin exposure to BPA.[6][7]

-

Subjects and Dosing: Ten adult volunteers (six men, four women) received a dermal administration of 100 μg/kg body weight of d6-BPA over a 12-hour period.[7]

-

Sample Collection: Blood and urine samples were collected from the beginning of dosing through a three- or six-day period.[7]

-

Sample Analysis: Time-course concentrations of total and unconjugated ("free") d6-BPA in serum and urine were determined using LC-MS to calculate the elimination half-life and AUC.[7]

The use of d6-BPA as a tracer yielded the following quantitative results, which highlight significant differences between oral and dermal exposure routes.

Table 1: Pharmacokinetic Parameters of Deuterated BPA after Oral Administration

| Parameter | Unconjugated d6-BPA | Total d6-BPA | Reference |

|---|---|---|---|

| Tmax (Time to Peak Conc.) | 1.3 ± 0.52 h | 1.1 ± 0.50 h | [4][5] |

| Cmax (Peak Serum Conc.) | 6.5 nM (1.5 ng/ml) | 1711 nM (390 ng/ml) | [4][5] |

| Terminal Elimination Half-Life | 6.2 ± 2.6 h | 6.4 ± 2.0 h | [4][5] |

| Urinary Recovery (at 24h) | - | 93% of total excreted dose | [5] |

| Unconjugated as % of Total | < 1% | - |[4][5] |

Table 2: Pharmacokinetic Parameters of Deuterated BPA after Dermal Administration

| Parameter | Unconjugated d6-BPA | Total d6-BPA | Reference |

|---|---|---|---|

| Tmax (Time to Peak Conc.) | Detectable at 2.8 h | Detectable at 1.4 h | [7] |

| Cmax (Peak Serum Conc.) | 0.272 nM | 3.26 nM | [7] |

| Terminal Elimination Half-Life | 17.6 ± 7.69 h | 21.4 ± 9.81 h | [6] |

| Urinary Recovery (at 3 days) | - | ~1% of applied dose | [7] |

| Unconjugated as % of Total (AUC) | 8.81% | - |[6] |

These studies demonstrate that after oral exposure, BPA is rapidly and almost completely conjugated, with metabolites excreted in urine within 24 hours.[4][5] In contrast, dermal exposure leads to a much longer apparent half-life and a significantly higher proportion of unconjugated, biologically active BPA in the bloodstream.[6][7]

Caption: BPA undergoes rapid first-pass metabolism and conjugation.

Application in Environmental and Biological Monitoring

BPA-d4 and its isotopically labeled counterparts are indispensable for the accurate measurement of BPA in environmental samples (air, water, dust) and for large-scale human biomonitoring.[2][8] Widespread human exposure to BPA has been confirmed, with detectable levels found in over 90% of urine samples in some studies.[8]

This protocol represents a generalized workflow for quantifying BPA in complex matrices using an isotopically labeled internal standard.[3][9][10]

-

Sample Preparation: A measured amount of the sample (e.g., 0.5 g of food homogenate or 250 mL of water) is placed in a clean glass container to minimize background contamination.[10]

-

Internal Standard Spiking: A precise volume of a BPA-d4 (or ¹³C₁₂-BPA, BPA-d16) standard solution is added to the sample.[3]

-

Extraction: The analyte is extracted from the matrix. Common methods include:

-

Solid Phase Extraction (SPE): The sample, often after pH adjustment, is passed through an SPE cartridge that retains BPA, which is later eluted with a solvent.[10]

-

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible solvent that preferentially dissolves the BPA.

-

-

Cleanup and Concentration: The extract may be further purified and concentrated to enhance sensitivity.

-

Analysis by Mass Spectrometry: The final extract is injected into an analytical instrument.

-

LC-MS/MS: Liquid chromatography separates BPA from other compounds before it is detected by tandem mass spectrometry. This is a common and highly sensitive method.[1][2]

-

GC-MS/MS: Gas chromatography requires a derivatization step to make BPA volatile, but it is also a highly effective technique.[1][11]

-

-

Quantification: The concentration of native BPA is calculated based on the response ratio of the native BPA to the known concentration of the added BPA-d4 internal standard.

The use of isotope dilution allows for robust and reliable analytical methods with high recovery and low detection limits.

Table 3: Performance of Selected Analytical Methods Using Isotope Dilution

| Matrix | Method | Internal Standard | Limit of Quantitation (LOQ) | Recovery | Reference |

|---|---|---|---|---|---|

| Indoor Air | LC-MS | ¹³C₁₂-BPA | 0.1 ng/m³ | 87.0% - 101.9% | [2] |

| Canned Tuna | LC-MS/MS | ¹³C₁₂-BPA | 6 ng/g | 80% - 103% | [3] |

| Water | HS-SPME-GC/MS | BPA-d16 | 0.5 µg/L (MDL) | >90% | [9] |

| Various Foods | SPME-GC/MS/MS | BPA-d16 | ~7 ng/g | >80% |

| Human Saliva | LC-ESI-MS | (Not Specified) | 49.0 pg/mL (LOD) | Good |[12] |

Caption: Using BPA-d4 to ensure accurate quantification in complex matrices.

Conclusion

The use of this compound and other stable isotope-labeled analogs as tracers is a foundational technique in modern environmental health and pharmacokinetic research. It enables scientists to conduct definitive human exposure studies by distinguishing administered doses from background levels, leading to a clearer understanding of BPA's metabolic fate following different exposure routes.[4][6] Furthermore, its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability required to quantify trace levels of BPA in a wide array of complex biological and environmental matrices.[2][3] These methods are essential for accurate risk assessment and for informing public health policy regarding BPA exposure.

References

- 1. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of stable isotope dilution quantification liquid chromatography-mass spectrometry method for estimation of exposure levels of bisphenol A, 4-tert-octylphenol, 4-nonylphenol, tetrabromobisphenol A, and pentachlorophenol in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Pharmacokinetics of bisphenol A in humans following a single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of bisphenol A in humans following dermal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Bisphenol A in Humans Following Dermal Administration | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 8. epa.gov [epa.gov]

- 9. Determination of bisphenol A in water by isotope dilution headspace solid-phase microextraction and gas chromatography/mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. img.antpedia.com [img.antpedia.com]

- 11. pica-berlin.de [pica-berlin.de]

- 12. Quantitative determination of bisphenol A from human saliva using bulk derivatization and trap-and-elute liquid chromatography coupled to electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Research of Bisphenol A-d4 Metabolic Fate

Introduction

Bisphenol A (BPA) is a high-production-volume chemical integral to the manufacturing of polycarbonate plastics and epoxy resins, leading to widespread human exposure.[1] Concerns over its endocrine-disrupting properties have prompted extensive research into its metabolic fate to better understand its toxicokinetics and potential health impacts.[2][3] Early and ongoing research has heavily relied on isotopically labeled analogs, such as Bisphenol A-d4 (BPA-d4) and other deuterated variants (e.g., d6-BPA, d16-BPA), to distinguish administered BPA from background environmental exposures and to elucidate its biotransformation pathways.[4][5][6] These labeled compounds serve as invaluable tools for accurate quantification and structural characterization of metabolites in complex biological matrices.[4][7]

This technical guide provides a comprehensive overview of the foundational research on the metabolic fate of deuterated BPA. It details the primary metabolic pathways, summarizes key quantitative data from in vivo and in vitro studies, outlines the experimental and analytical protocols employed, and illustrates the critical role of isotopic labeling in metabolite identification. The content is tailored for researchers, scientists, and drug development professionals engaged in toxicology, pharmacology, and analytical chemistry.

Primary Metabolic Pathways of Bisphenol A

The metabolism of BPA is a two-phase process designed to increase its water solubility and facilitate its excretion from the body.[8][9] Phase I involves oxidative modifications, while Phase II consists of conjugation reactions.

-

Phase I Metabolism (Oxidation): This phase is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[10][11] BPA can be hydroxylated on the aromatic ring to form catechol intermediates, which can then be further oxidized to reactive semiquinone/quinone species.[12] The use of specifically labeled deuterated analogs has been crucial in determining the exact position of these oxidative modifications.[4]

-

Phase II Metabolism (Conjugation): Following ingestion, BPA undergoes extensive first-pass metabolism, where it is rapidly conjugated with glucuronic acid or sulfate.[9][13]

-

Glucuronidation: This is the predominant metabolic pathway for BPA in humans.[1][2] Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronide moiety, forming BPA-glucuronide.[11]

-

Sulfation: A minor pathway involves the addition of a sulfate group by sulfotransferase (SULT) enzymes, forming BPA-sulfate.[9][14]

-

These conjugation reactions result in metabolites that are more water-soluble and are readily eliminated, primarily through urine.[2][13]

Experimental Protocols for Studying BPA-d4 Metabolism

The investigation of BPA's metabolic fate utilizes both in vitro and in vivo experimental models, coupled with advanced analytical techniques.

In vitro systems, such as liver microsomes and S9 fractions, are used to study specific metabolic reactions in a controlled environment.[4][15]

Typical Protocol:

-

Preparation: Human or rat liver microsomes are prepared and quantified for protein content.

-

Incubation Mixture: A typical incubation mixture includes liver microsomes (e.g., 0.5 mg/mL), a phosphate buffer (pH 7.4), deuterated BPA (e.g., 10 µM), and necessary cofactors.

-

For Phase I metabolism (oxidation), NADPH is added to initiate the reaction.[4]

-

For Phase II glucuronidation, Uridine 5'-diphosphoglucuronic acid (UDPGA) is added.

-

For Phase II sulfation, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is added.

-

-

Reaction: The reaction is initiated by adding the cofactor and incubating the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Quenching: The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.[4]

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant containing the parent compound and its metabolites is collected and analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

In vivo studies in human volunteers or animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of BPA under physiological conditions.

Typical Human Protocol (Oral Administration):

-

Subject Recruitment: Healthy human volunteers are recruited for the study.[2]

-

Dosing: After an overnight fast, subjects are administered a single oral dose of deuterated BPA (e.g., 5 mg d16-BPA or 100 µg/kg bw d6-BPA).[2][6]

-

Sample Collection:

-

Blood: Blood samples are collected at multiple time points before and after dosing (e.g., 0, 20, 40, 60, 80, 120 min, and up to 48-96 hours) to characterize the plasma concentration-time profile.[2][6]

-

Urine: All urine is collected in intervals for up to 48-96 hours to determine the extent and rate of excretion.[2]

-

-

Sample Processing: Blood is centrifuged to separate plasma. Urine samples may be treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated metabolites, allowing for the measurement of "total" BPA.[14]

-

Analysis: The concentrations of the deuterated parent compound and its metabolites in plasma and urine are quantified using LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Quantitative Data on the Metabolic Fate of Deuterated BPA

Quantitative analysis from human studies reveals rapid metabolism and excretion following oral exposure.

Table 1: Pharmacokinetic Parameters of Deuterated BPA in Humans After a Single Oral Dose | Parameter | Völkel et al. (2002)[2] | Teeguarden et al. (2015)[6] | | :--- | :--- | :--- | | Dose | 5 mg d16-BPA | 100 µg/kg bw d6-BPA | | Analyte | d16-BPA Glucuronide | Total d6-BPA | Unconjugated d6-BPA | | Cmax (Peak Concentration) | ~800 nM | 1711 nM (mean) | 6.5 nM (mean) | | Tmax (Time to Peak) | 80 min | 1.1 ± 0.50 h | 1.3 ± 0.52 h | | Terminal Half-life (t½) | < 6 h | 6.4 ± 2.0 h | 6.2 ± 2.6 h | | Unconjugated BPA in Blood | Below LOD (10 nM) | < 1% of total d6-BPA | - | LOD: Limit of Detection

Table 2: Urinary Excretion of Deuterated BPA in Humans After a Single Oral Dose

| Parameter | Völkel et al. (2002)[2] | Teeguarden et al. (2015)[6] |

|---|---|---|

| Dose | 5 mg d16-BPA | 100 µg/kg bw d6-BPA |

| Primary Metabolite | d16-BPA Glucuronide | Glucuronide & Sulfate conjugates |

| Total Recovery in Urine | Complete recovery | 84-109% |

| Time for Excretion | Cleared with a half-life < 6 h | >90% excreted within 24 h (in 10 of 14 subjects) |

| Unconjugated BPA in Urine | Below LOD (6 nM) | Not specified, but conjugates are primary form |

These data collectively demonstrate that after oral administration, deuterated BPA is almost completely converted to its glucuronide conjugate, which is then rapidly cleared from the blood and excreted in the urine.[2][6] The concentration of the biologically active, unconjugated form in the bloodstream remains extremely low.[2][6]

The Role of Deuterated Analogs in Structural Elucidation

Isotopically labeled analogs are critical not only for quantification but also for identifying the specific sites of metabolic transformation. The change in mass-to-charge ratio (m/z) and the retention or loss of deuterium atoms in metabolites provides definitive structural information.

A study investigating BPA metabolism with different deuterated analogs (BPA-2,2′,6,6′-d4 and BPA-3,3′,5,5′-d4) in rat liver microsomes demonstrated this principle.[4] When BPA was oxidized, the resulting metabolite showed a mass shift corresponding to the addition of one oxygen atom. By analyzing the fragmentation patterns of the oxidized deuterated analogs, researchers could pinpoint the location of the oxidation. For example, the loss of deuterium atoms from oxidized BPA-3,3′,5,5′-d4 indicated that the oxidation occurred on the phenyl ring at an ortho position, rather than on the methyl groups.[4]

Conclusion

Early and subsequent research on the metabolic fate of deuterated Bisphenol A has been fundamental to understanding its behavior in biological systems. Key findings consistently show that BPA undergoes rapid and extensive first-pass metabolism following oral exposure, with glucuronidation being the primary detoxification pathway.[2][13] This process efficiently converts BPA into a water-soluble, inactive conjugate that is quickly eliminated from the body, resulting in very low systemic exposure to the parent, hormonally active compound.[2][6] The use of deuterated analogs like BPA-d4 has been indispensable, enabling precise quantification free from background interference and providing powerful insights for the structural elucidation of its metabolites.[4] These foundational principles continue to inform modern risk assessment and regulatory decisions regarding BPA exposure.

References

- 1. Early Life Metabolism of Bisphenol A: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Influence of Gut Microbiota on Metabolism of Bisphenol A, a Major Component of Polycarbonate Plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphenol A and its biomaterial monomer derivatives alteration of in vitro cytochrome P450 metabolism in rat, minipig, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformation of Bisphenol AF to Its Major Glucuronide Metabolite Reduces Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchers.usask.ca [researchers.usask.ca]

- 14. Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Bisphenol A in Environmental Water Samples by Isotope Dilution LC-MS/MS using Bisphenol A-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins. Due to its widespread use, BPA is a common environmental contaminant and has been detected in various water sources. Concerns over its potential endocrine-disrupting effects have led to a demand for sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the determination of Bisphenol A in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy employing Bisphenol A-d4 (BPA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle of the Method

The method involves the extraction and concentration of BPA from water samples using solid-phase extraction (SPE). The isotopically labeled internal standard, BPA-d4, is added to the samples prior to extraction to compensate for any analyte loss during sample processing. The extracts are then analyzed by LC-MS/MS, operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the native BPA to that of the internal standard (BPA-d4) and comparing it to a calibration curve prepared with known concentrations of BPA and a constant concentration of BPA-d4.

Experimental Protocols

1. Materials and Reagents

-

Bisphenol A (BPA), analytical standard

-

This compound (BPA-d4), internal standard

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium hydroxide, analytical grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass sample vials and caps

2. Standard Solution Preparation

-

BPA Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPA standard and dissolve it in 10 mL of methanol.

-

BPA-d4 Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPA-d4 and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPA stock solution with a methanol/water mixture to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of BPA-d4 at a concentration of 100 ng/mL in methanol.

3. Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of BPA.

-

Spiking: To a 100 mL aliquot of the water sample, add a known amount of the BPA-d4 internal standard spiking solution (e.g., 100 µL of 100 ng/mL BPA-d4 to achieve a final concentration of 0.1 ng/mL).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained BPA and BPA-d4 from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 500 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| BPA | 227.1 | 133.1 | 212.1 |

| BPA-d4 | 231.1 | 137.1 | 216.1 |

Data Presentation

Table 1: Method Performance Characteristics

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Accuracy (% Recovery) | 92 - 108% |

| Precision (% RSD) | < 10% |

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | BPA Peak Area | BPA-d4 Peak Area | Response Ratio (BPA/BPA-d4) |

| 0.1 | 15,234 | 1,510,876 | 0.010 |

| 0.5 | 76,170 | 1,525,432 | 0.050 |

| 1.0 | 153,876 | 1,515,987 | 0.102 |

| 5.0 | 775,432 | 1,520,111 | 0.510 |

| 10.0 | 1,543,876 | 1,518,456 | 1.017 |

| 50.0 | 7,654,321 | 1,512,876 | 5.060 |

| 100.0 | 15,287,654 | 1,515,432 | 10.088 |

Mandatory Visualization

Application Note: High-Sensitivity Quantification of Bisphenol A in Water Samples Using Isotope Dilution Mass Spectrometry with Bisphenol A-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of Bisphenol A (BPA) in various water matrices. The protocol employs a stable isotope dilution technique using Bisphenol A-d4 (BPA-d4) as an internal standard, coupled with solid-phase extraction (SPE) for sample pre-concentration and cleanup. Analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides high selectivity and low detection limits. This method is suitable for trace-level analysis of BPA in environmental water, drinking water, and wastewater samples, offering high accuracy and reproducibility.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins commonly found in food and beverage containers.[1] Its classification as an endocrine-disrupting compound has led to increasing concern about its prevalence in the environment and potential impact on human health.[1] Accurate and sensitive quantification of BPA in water samples is crucial for monitoring, risk assessment, and regulatory compliance.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard, such as this compound, effectively corrects for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction, separation, and detection of BPA in water samples.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of BPA in water using BPA-d4 as an internal standard, followed by SPE and LC-MS/MS analysis.

1. Materials and Reagents

-

Bisphenol A (BPA), analytical standard

-

This compound (BPA-d4), internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Glass fiber filters (1 µm)

2. Sample Collection and Preservation

-

Collect water samples in amber glass bottles to prevent photodegradation of BPA.[2]

-

To ensure quantitative transfer and minimize adsorption of BPA to the container walls, rinse the sample bottle with a 10% methanol in water solution, followed by water, and then a 10% methanol/2% NH4OH in water solution.[2]

-

Acidify the water sample to pH 2.[2]

-

If not analyzed immediately, store samples at 4°C.

3. Sample Preparation and Solid-Phase Extraction (SPE)

-

Spiking with Internal Standard: Fortify a known volume of the water sample (e.g., 250 mL) with a standard solution of BPA-d4 to a final concentration appropriate for the expected BPA levels and instrument sensitivity.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol through it.

-

Equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[1]

-

Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.[1]

-

Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for at least 10 minutes to remove residual water.

-

Elution: Elute the retained BPA and BPA-d4 from the cartridge using an appropriate volume (e.g., 5 mL) of methanol or acetonitrile.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.[1]

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of water and methanol).[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

BPA: Monitor the transition from the precursor ion (m/z 227) to characteristic product ions.

-

BPA-d4: Monitor the transition from the precursor ion (m/z 231) to its corresponding product ions.

-

-

Data Presentation

The use of BPA-d4 as an internal standard allows for accurate quantification. The concentration of BPA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The following table summarizes typical performance data for this method.

| Parameter | Typical Value | Reference |

| Recovery | 80-115% | [1][3][4][5][6][7][8][9][10] |

| Limit of Detection (LOD) | 0.1 - 7.0 ng/L | [4][5][9][11][12][13][14] |

| Limit of Quantification (LOQ) | 0.5 - 12 µM | [15] |

| **Linearity (R²) ** | >0.99 | [4][9][13] |

| Relative Standard Deviation (RSD) | <10% | [3][4][5][10][13] |

Workflow Diagram

Caption: Workflow for BPA analysis in water samples.

Conclusion

The protocol described in this application note provides a reliable and highly sensitive method for the quantification of Bisphenol A in water samples. The use of this compound as an internal standard ensures accuracy by compensating for potential analytical variabilities. This method is well-suited for researchers and scientists in environmental monitoring and food safety, as well as for professionals in drug development requiring trace-level contaminant analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. img.antpedia.com [img.antpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of bisphenol A in barreled drinking water by a SPE-LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. chempap.org [chempap.org]

- 8. 飲料水中のビスフェノールAの測定 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Advanced detection of bisphenol A in plastic water bottles using liquid–liquid phase extraction and LC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of bisphenol A in water by isotope dilution headspace solid-phase microextraction and gas chromatography/mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of bisphenol A in water by micro liquid-liquid extraction followed by silylation and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detection and Quantification of Bisphenol A in Surface Water Using Absorbance–Transmittance and Fluorescence Excitation–Emission Matrices (A-TEEM) Coupled with Multiway Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bisphenol A-d4 in Food Contact Material Testing: A Comprehensive Guide

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage containers.[1] Due to its classification as an endocrine disruptor, concerns have been raised about its potential to migrate from packaging into food, leading to human exposure.[2][3] Regulatory bodies worldwide have established stringent limits on BPA migration from food contact materials (FCMs). Accurate and reliable analytical methods are therefore crucial for ensuring compliance and safeguarding public health. The use of a stable isotope-labeled internal standard, such as Bisphenol A-d4 (BPA-d4), in conjunction with mass spectrometry-based techniques, is the gold standard for the precise quantification of BPA in complex matrices like food simulants and food products. This application note provides detailed protocols and data for the use of BPA-d4 in the testing of food contact materials.

Application Notes

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantitative analysis of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, BPA-d4) to the sample. This labeled compound, or internal standard, is chemically identical to the native analyte (BPA) but has a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).

The key advantage of this method is that the internal standard behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the internal standard using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample losses.

Advantages of Using BPA-d4 as an Internal Standard

-

High Accuracy and Precision: Corrects for variations in sample preparation, extraction efficiency, and instrument response.

-

Matrix Effect Compensation: Mitigates the influence of other components in the sample matrix that can suppress or enhance the analyte signal.

-

Improved Method Robustness: Leads to more reliable and reproducible results across different laboratories and sample types.

-

Lower Limits of Detection (LOD) and Quantification (LOQ): The specificity of mass spectrometric detection of both the analyte and the internal standard allows for sensitive measurements.

Regulatory Context

Regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA) have set specific migration limits (SMLs) for BPA from food contact materials.[1][4] For instance, the European Union has significantly tightened its regulations, moving towards a ban on BPA in most food contact materials.[5] The use of validated analytical methods, such as those employing isotope dilution with BPA-d4, is essential for demonstrating compliance with these regulations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the migration of BPA from food contact materials, showcasing the performance of analytical methods, often employing deuterated internal standards analogous to BPA-d4.

Table 1: Method Validation Parameters for BPA Analysis in Food Simulants

| Analytical Method | Food Simulant | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| UHPLC-MS/MS | Distilled Water | 0.15 | 0.50 | 90-110 | [4] |

| UHPLC-MS/MS | 3% Acetic Acid | 0.15 | 0.50 | 90-110 | [4] |

| UHPLC-MS/MS | 10% Ethanol | 0.50 | 1.7 | 90-110 | [4] |

| UHPLC-MS/MS | 50% Ethanol | 0.50 | 1.7 | 90-110 | [4] |

| UHPLC-MS/MS | Olive Oil | 2.5 | 8.3 | 80-110 | [4] |

| HPLC-FLD | Food Simulant | 5 | - | - | [3] |

| LC-MS/MS | Infant Formula Powder | 7.8 | 31.3 | - | [6] |

| GC-MS | Canned Foods | 1,000 | - | - | [7] |

Table 2: BPA Migration from Polycarbonate Food Contact Materials

| Food Contact Material | Food Simulant/Food | Test Conditions | BPA Migration Level | Reference |

| Polycarbonate Baby Bottles | Water | Boiling for 5 min | 8-32 µg/L | [1] |

| Polycarbonate Bottles | Steamed Rice | Microwaving to 100°C for 9 min | 6-18 ppb | [8] |

| Polycarbonate Bottles | Cooked Pork | Microwaving to 100°C for 9 min | 5-15 ppb | [8] |

| Polycarbonate Bottles | Boiling Water (100°C) | Standing for 60 min | Not Detected - 2.5 ppb | [8] |

Table 3: BPA Migration from Canned Food and Epoxy Resins

| Food Contact Material | Food/Simulant | Test Conditions | BPA Migration Level | Reference |

| Canned Tuna | Tuna | - | Not specified | |

| Canned Corned Beef | Corned Beef | - | 17-602 ng/g | [7] |

| Canned Sweet Corn | Sweet Corn | - | 2.3-75 ng/g | [7] |

| Epoxy Resin Coated Tanks | Deionized Water | 100°C | 273.12 - 1734.05 µg/m² |

Experimental Protocols

The following are detailed protocols for the analysis of BPA in food simulants using LC-MS/MS and GC-MS with BPA-d4 as an internal standard. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Protocol 1: Determination of BPA in Food Simulants by LC-MS/MS

This protocol is adapted from methodologies used for the analysis of BPA in beverages and food simulants.[4]

1. Materials and Reagents

-

Bisphenol A (BPA), analytical standard

-

This compound (BPA-d4), internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Acetic Acid, glacial

-

Ammonium formate

-

Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

2. Preparation of Standards

-

BPA Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BPA and dissolve in 10 mL of methanol.

-

BPA-d4 Stock Solution (100 µg/mL): Accurately weigh 1 mg of BPA-d4 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the BPA stock solution with the appropriate food simulant or mobile phase to achieve concentrations ranging from 0.1 to 50 µg/L.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the BPA-d4 stock solution with methanol.

3. Sample Preparation (Migration Test)

-

Perform migration tests according to regulatory guidelines (e.g., Regulation (EU) No 10/2011). This typically involves exposing the food contact material to a specific food simulant for a defined time and temperature (e.g., 10 days at 40°C).

-

After the migration period, take a representative aliquot of the food simulant for analysis.

-

To 1 mL of the food simulant, add a known amount of the BPA-d4 internal standard spiking solution (e.g., 10 µL of a 100 ng/mL solution).

-

For fatty food simulants like olive oil, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.

4. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the BPA, followed by re-equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Ion Transitions (MRM):

-

BPA: Precursor ion m/z 227 -> Product ions m/z 212 (quantifier) and m/z 133 (qualifier).

-

BPA-d4: Precursor ion m/z 231 -> Product ion m/z 216 or other appropriate fragment.

-

5. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of BPA to the peak area of BPA-d4 against the concentration of the BPA standards.

-

Calculate the concentration of BPA in the samples using the regression equation from the calibration curve.

Protocol 2: Determination of BPA in Food Contact Materials by GC-MS

This protocol is based on established methods for the analysis of BPA in solid samples, which often require a derivatization step.[7]

1. Materials and Reagents

-

Bisphenol A (BPA), analytical standard

-

This compound (BPA-d4), internal standard

-

Acetone, GC grade

-

Hexane, GC grade

-

Diethyl ether, GC grade

-

Heptafluorobutyric anhydride (HFBA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization.

-

Sodium hydroxide solution

-

Sulfuric acid solution

2. Sample Preparation (Extraction from FCM)

-

Cut the food contact material into small pieces.

-

Accurately weigh a portion of the sample (e.g., 1 g).

-

Spike the sample with a known amount of BPA-d4 internal standard solution.

-

Perform a solvent extraction, for example, using acetone in a Soxhlet apparatus or via ultrasonication.

-